1-(1-Chloroethyl)-4-fluorobenzene

Catalog No.
S611714
CAS No.
456-16-6
M.F
C8H8ClF
M. Wt
158.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(1-Chloroethyl)-4-fluorobenzene

CAS Number

456-16-6

Product Name

1-(1-Chloroethyl)-4-fluorobenzene

IUPAC Name

1-(1-chloroethyl)-4-fluorobenzene

Molecular Formula

C8H8ClF

Molecular Weight

158.6 g/mol

InChI

InChI=1S/C8H8ClF/c1-6(9)7-2-4-8(10)5-3-7/h2-6H,1H3

InChI Key

ZWOBTWLZWFIELC-UHFFFAOYSA-N

SMILES

CC(C1=CC=C(C=C1)F)Cl

Synonyms

2-methylthiazolidine-4-carboxylic acid, L-2-methylthiazolidine-4-carboxylic acid, MTCA cpd, Z 2196, Z-2196, Z2196

Canonical SMILES

CC(C1=CC=C(C=C1)F)Cl

1-(1-Chloroethyl)-4-fluorobenzene is an organic compound with the molecular formula C8H8ClF. It features a chlorinated ethyl group attached to a para-fluorobenzene ring. This compound is known for its unique chemical properties, which make it a valuable intermediate in organic synthesis, particularly in the pharmaceutical industry. Its structure can be described as a benzene ring substituted with a chlorine atom and a fluorine atom, contributing to its reactivity and utility in various

As there's no current scientific literature on the specific applications of 1-(1-Chloroethyl)-4-fluorobenzene, a mechanism of action cannot be established.

  • The presence of chlorine suggests potential skin and eye irritation.
  • Fluorinated aromatics can have varying degrees of toxicity depending on the structure.
  • The compound may be flammable based on the presence of the organic groups.
, including:

  • Nucleophilic Substitution Reactions: The chlorine atom can be replaced by various nucleophiles, making it useful for synthesizing other organic compounds.
  • Coupling Reactions: It can undergo cross-coupling reactions such as Suzuki coupling, where it reacts with organoboron compounds to form biaryl compounds .
  • Elimination Reactions: Under certain conditions, it can lose hydrogen chloride to form alkenes.

These reactions highlight its versatility as a synthetic intermediate.

While specific biological activity data on 1-(1-Chloroethyl)-4-fluorobenzene is limited, compounds with similar structures often exhibit significant biological properties. For instance, halogenated benzene derivatives are frequently studied for their potential antimicrobial and anticancer activities. The presence of the fluorine atom may enhance the lipophilicity and biological activity of this compound compared to non-fluorinated analogs .

Several methods exist for synthesizing 1-(1-Chloroethyl)-4-fluorobenzene:

  • From 4-Fluorophenyl Ethanol:
    • This method involves the chlorination of 4-fluorophenyl ethanol using thionyl chloride or phosphorus trichloride, followed by dehydration to yield the desired compound .
  • Via Electrophilic Aromatic Substitution:
    • Starting from para-fluorotoluene, chlorination can be performed in the presence of a Lewis acid catalyst to introduce the chloroethyl group .
  • Using Halogen Exchange Reactions:
    • This method utilizes existing halogenated compounds and exchanges halogens under specific conditions to produce 1-(1-Chloroethyl)-4-fluorobenzene .

These methods provide flexibility in synthesizing this compound based on available starting materials.

1-(1-Chloroethyl)-4-fluorobenzene serves as an important intermediate in various applications:

  • Pharmaceutical Synthesis: It is used to produce various pharmaceuticals due to its unique reactivity.
  • Chemical Manufacturing: Acts as a building block for synthesizing more complex organic molecules.
  • Agricultural Chemicals: Potentially useful in developing agrochemicals due to its reactivity .

Interaction studies involving 1-(1-Chloroethyl)-4-fluorobenzene focus on its reactivity with other chemical species, particularly nucleophiles. These studies help elucidate the mechanisms of nucleophilic substitution and coupling reactions, contributing to a better understanding of its behavior in synthetic pathways. Furthermore, investigations into its interactions with biological molecules could provide insights into its potential therapeutic uses or toxicological profiles .

1-(1-Chloroethyl)-4-fluorobenzene shares structural similarities with several other compounds. Here are some comparable compounds along with their unique characteristics:

Compound NameStructure DescriptionUnique Features
1-(Chloromethyl)-4-fluorobenzeneChloromethyl group at para positionUsed in different coupling reactions
4-FluorotolueneMethyl group instead of chlorinated ethylHigher volatility; used in various industrial applications
1-(Bromoethyl)-4-fluorobenzeneBrominated instead of chlorinatedDifferent reactivity profile; often used in electrophilic aromatic substitutions
4-Fluorobenzyl chlorideBenzyl chloride derivativeCommonly used in organic synthesis

The uniqueness of 1-(1-Chloroethyl)-4-fluorobenzene lies in its specific combination of chlorine and fluorine substituents on the aromatic ring, which influences its reactivity and potential applications compared to these similar compounds .

XLogP3

2.8

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]

Pictograms

Corrosive

Dates

Modify: 2023-08-15

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